(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine
Description
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIZQCPMPUVFT-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridine Derivatives
A widely used approach begins with 3-amino-4-methylpyridine (CAS 384338-23-2). Key steps include:
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N-Acylation : Treatment with acetyl chloride in acetic acid yields 3-acetylamino-4-methylpyridine.
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Quaternization : Benzylation using benzyl chloride in toluene at 110°C forms 1-benzyl-3-acetylamino-4-methylpyridinium chloride.
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Partial Reduction : Sodium borohydride in methanol/water at 0–5°C reduces the pyridinium salt to 1-benzyl-4-methylpiperidin-3-one.
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Reductive Amination : Reaction with methylamine and titanium(IV) isopropoxide in methanol, followed by sodium borohydride, yields racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Optical Purity |
|---|---|---|---|
| Partial Reduction | NaBH₄, MeOH/H₂O, 0–5°C | 85% | N/A |
| Reductive Amination | Ti(OiPr)₄, MeNH₂, NaBH₄, MeOH | 70–75% | Racemic |
Resolution to Enantiomerically Pure Product
Di-p-Toluoyl-L-Tartaric Acid (L-DTTA) Resolution
Racemic amine is resolved using L-DTTA in methanol/water (1:1) at 40°C. The (3R,4R)-enantiomer forms a crystalline salt, isolated via filtration.
Optimized Conditions :
Acetic Acid Salt Formation
Post-resolution, the free amine is treated with acetic acid to form (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate. This salt enhances stability during storage.
Stability Data :
| Parameter | Acetate Salt | Free Amine |
|---|---|---|
| Degradation (40°C/6M) | <0.5% | 12–15% |
| Hygroscopicity | Low | High |
Industrial-Scale Production
Catalytic Hydrogenation
Recent patents describe asymmetric hydrogenation of pyridine precursors using Ru/Ir chiral catalysts under 5–10 bar H₂. This bypasses resolution steps, directly yielding the (3R,4R)-isomer.
Advantages :
Solvent Optimization
Methanol/water mixtures reduce side reactions during reduction. Ethanol is preferred for crystallization due to lower toxicity.
Solvent Comparison :
| Solvent | Boiling Point (°C) | Reaction Rate (k, h⁻¹) | Byproduct Formation |
|---|---|---|---|
| Methanol | 64.7 | 0.45 | 5–8% |
| Ethanol | 78.4 | 0.38 | 2–3% |
Reaction Optimization Strategies
Temperature Control
Maintaining 0–5°C during sodium borohydride additions minimizes over-reduction. Elevated temperatures (30–40°C) accelerate imine formation in reductive amination.
Catalyst Selection
Titanium(IV) isopropoxide outperforms alternatives in reductive amination:
| Catalyst | Reaction Time (h) | Amine Yield |
|---|---|---|
| Ti(OiPr)₄ | 6 | 75% |
| NaBH₃CN | 12 | 60% |
| Pd/C (H₂) | 24 | 50% |
Comparative Analysis of Methods
| Method | Steps | Total Yield | Optical Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination + Resolution | 6 | 23–30% | 99.8% ee | Moderate |
| Asymmetric Hydrogenation | 3 | 80–84% | 98% ee | High |
| Enzymatic Resolution | 4 | 45–50% | 99.5% ee | Low |
Key Trade-offs :
-
Asymmetric hydrogenation reduces steps but requires expensive catalysts.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or water to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences:
Impact of Ring Size : Piperidine derivatives exhibit broader therapeutic applications due to their prevalence in drug intermediates. The larger ring allows for diverse substitution patterns and enhanced target binding in JAK inhibitors. Pyrrolidines, with reduced flexibility, may offer advantages in selectivity or metabolic stability but are less explored .
Comparison with Other Pyrrolidine Derivatives
Table 1: Substituent and Pharmacological Profiles
Substituent Effects :
- Benzyl Groups : Enhance lipophilicity and π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Fluoro/Cyclopropyl : Fluorine improves metabolic stability and bioavailability; cyclopropyl introduces conformational rigidity .
- Chiral Centers : The (3R,4R) configuration in the target compound may optimize binding to chiral targets, whereas (3S,4R) or (3R,4S) isomers could exhibit reduced activity or off-target effects.
Biological Activity
Overview
(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and specific stereochemistry, influences its biological activity and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as a ligand, modulating the activity of target proteins involved in various physiological processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity to these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurotransmission and other cellular processes.
1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit potent inhibitory effects on nNOS. A study demonstrated that certain isomers showed over 1000-fold selectivity for nNOS compared to other isozymes. The Ki value for the most active isomer was found to be 5 nM, highlighting its potential as a therapeutic agent for conditions involving nitric oxide dysregulation .
2. Therapeutic Applications
The compound has been investigated for potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases. For instance, it has shown promise in preventing neuronal cell death in models of hypoxia-ischemia .
3. Case Studies
A notable case study involved the administration of this compound in animal models exhibiting cerebral palsy phenotypes. The compound significantly reduced the incidence of hypoxia-induced neuronal damage without affecting blood pressure regulated by endothelial nitric oxide synthase (eNOS) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine?
The synthesis typically involves a multi-step process:
- N-Acylation : Reacting 3-amino-4-methylpyridine with an acylating agent to form 3-acetylamino-4-methylpyridine .
- Quaternization : Treating the intermediate with benzyl halide to introduce the benzyl group .
- Partial Reduction : Using sodium borohydride in methanol/water to reduce the pyridine ring to a piperidine derivative .
- Hydrolysis : Acidic hydrolysis yields 1-benzyl-4-methylpiperidin-3-one .
- Reductive Amination : Methanolic methylamine and titanium(IV) isopropoxide facilitate the conversion of the ketone to the amine .
- Resolution : Chiral resolution with ditoluoyl-(L)-tartaric acid ensures stereochemical purity of the (3R,4R)-isomer .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Spectroscopy : , , and IR spectroscopy validate structural integrity and functional groups (e.g., amine, benzyl) .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in structurally related pyrrolidine derivatives .
Advanced Research Questions
Q. How is stereochemical control achieved during synthesis, and what challenges arise?
The critical step is chiral resolution using ditoluoyl-(L)-tartaric acid, which selectively crystallizes the (3R,4R)-enantiomer from a racemic mixture . Challenges include:
- Optimizing solvent systems (e.g., methanol/water) to maximize enantiomeric excess (ee).
- Minimizing racemization during downstream steps, such as hydrolysis or reductive amination .
Q. What role do novel intermediates play in improving synthetic efficiency?
Novel intermediates (e.g., quaternized pyridinium salts, partially reduced piperidines) enable regioselective transformations. For example:
- Quaternized 3-acetylamino-4-methylpyridine directs benzylation to the nitrogen, avoiding competing side reactions .
- 1-Benzyl-4-methylpiperidin-3-one serves as a key precursor for reductive amination, ensuring high yield and purity .
Q. How do reaction conditions impact reductive amination efficiency?
Titanium(IV) isopropoxide in methanol acts as a Lewis acid, stabilizing the imine intermediate and enhancing the nucleophilic attack by methylamine. Key variables include:
- Temperature : Elevated temperatures (e.g., reflux) accelerate imine formation but risk byproduct formation.
- Stoichiometry : Excess methylamine drives the reaction to completion .
Q. What contradictions exist between alternative synthetic methodologies?
- Reducing Agents : uses sodium borohydride for partial reduction, while other methods may employ catalytic hydrogenation, affecting selectivity and scalability .
- Resolution Strategies : Some protocols omit chiral resolution by starting with enantiomerically pure precursors, which may limit flexibility in stereochemical diversification .
Methodological Considerations
Q. How can researchers optimize the resolution step for higher enantiomeric excess?
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve crystal lattice formation .
- Temperature Gradients : Slow cooling during crystallization enhances ee by reducing kinetic trapping of impurities .
Q. What strategies mitigate safety risks during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
